ICT5040

CXCR4 Antagonist U87 Glioma Cell Proliferation

Researchers investigating the CXCL12/CXCR4 axis in glioblastoma often face irreproducible data when substituting structurally distinct antagonists like bicyclams. ICT5040, an oxadiazole-class small-molecule CXCR4 antagonist, provides a validated alternative with published head-to-head data against AMD3100. Key outcomes: • Dose-dependently inhibits CXCL12-induced U87 glioma cell proliferation at 1-100 µM over 3 days. • Suppresses CXCL12-driven migration in agarose-spot chemotaxis assays (200 µM vs. 125 nM CXCL12). • Demonstrates antiproliferative potency comparable to AMD3100, enabling reliable comparative studies. Supplied with ≥98% purity for consistent, reproducible results.

Molecular Formula C10H8F3N3OS
Molecular Weight 275.25 g/mol
CAS No. 215655-21-3
Cat. No. B1674366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICT5040
CAS215655-21-3
SynonymsICT5040;  ICT-5040;  ICT 5040; 
Molecular FormulaC10H8F3N3OS
Molecular Weight275.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SC
InChIInChI=1S/C10H8F3N3OS/c1-5-6(8-15-16-9(17-8)18-2)3-4-7(14-5)10(11,12)13/h3-4H,1-2H3
InChIKeyAOFNOJJLNOMAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility26.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ICT5040 CXCR4 Antagonist Overview


ICT5040 is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with a reported IC50 of 3.8 µM in functional assays . The compound is an oxadiazole derivative, specifically 2-methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole, and is supplied with a purity of ≥98% or ≥99% depending on the vendor . Its primary mechanism of action is the inhibition of CXCL12 (SDF-1α)-mediated signaling, which translates to the suppression of CXCL12-induced cellular proliferation, migration, and intracellular calcium mobilization in model systems such as U87 glioma cells . ICT5040 is distinct from peptidic or bicyclam CXCR4 antagonists, offering a different chemotype for research applications.

Procurement Risks of Generic CXCR4 Substitution


Substituting ICT5040 with another CXCR4 antagonist cannot be done on the basis of shared target alone. The chemokine receptor CXCR4 is targeted by structurally diverse molecules including bicyclams (e.g., Plerixafor/AMD3100), peptides, and small molecules like ICT5040 [1]. This structural diversity leads to significant differences in pharmacological properties, including binding affinity, functional potency in specific assays (e.g., calcium mobilization vs. chemotaxis), and selectivity profiles [1][2]. For instance, while a potent bicyclam like Plerixafor (AMD3100) has an IC50 of 44 nM, its distinct chemical scaffold and binding mode result in different biological outcomes compared to an oxadiazole like ICT5040 [1][2]. Therefore, directly replacing ICT5040 with an alternative CXCR4 inhibitor without rigorous re-validation in the specific experimental system can lead to irreproducible data and flawed conclusions, particularly in functional assays such as cell migration or proliferation.

Quantitative Comparison Against Key CXCR4 Antagonists


Antiproliferative Potency in U87 Glioma Cells vs. AMD3100

In a direct head-to-head comparison, the antiproliferative effect of ICT5040 on CXCL12-stimulated U87 glioma cells was found to be similar to that of AMD3100 (Plerixafor), a widely used reference CXCR4 antagonist [1]. This functional equivalence in a cell proliferation assay is notable because it contrasts with their respective potencies in other assays. Specifically, in a calcium mobilization assay, ICT5040's potency was reported to be somewhat less than that of AMD3100 [1]. The reported IC50 for ICT5040 in CXCR4 functional assays is 3.8 µM , whereas AMD3100 (Plerixafor) has a reported IC50 of 44 nM in a CXCR4 binding assay . This highlights a critical differentiation: ICT5040 achieves comparable functional antiproliferative outcomes to a much more potent binder, suggesting that binding affinity (IC50) alone is an insufficient predictor of functional efficacy in this cellular context. This data directly informs experimental design where the endpoint is inhibition of proliferation rather than receptor binding.

CXCR4 Antagonist U87 Glioma Cell Proliferation AMD3100 Comparison

Inhibition of CXCL12-Induced Migration vs. AMD3100

ICT5040's ability to inhibit CXCL12-induced cellular migration has been directly compared to AMD3100. In an agarose-spot chemotaxis assay using U87 cells, both ICT5040 and AMD3100 at a concentration of 200 µM were shown to reduce cell migration when challenged with 125 nM CXCL12 [1]. This direct comparison provides quantitative, assay-specific context for the compound's functional efficacy. While the published data does not provide a precise percentage reduction, the visual and qualitative evidence confirms that ICT5040 is a functional antagonist of chemotaxis in a standard model system, and its effect is comparable to that of AMD3100 under the specific, matched experimental conditions [1]. The use of a validated assay like the agarose-spot method further supports the robustness of this comparison [1][2].

CXCR4 Antagonist U87 Glioma Cell Migration AMD3100 Comparison

Small-Molecule Oxadiazole vs. Bicyclam and Peptide Chemotypes

ICT5040 belongs to the oxadiazole class of small molecules (molecular weight: 275.25 g/mol) , which differentiates it from other major classes of CXCR4 antagonists. The most prominent comparator, AMD3100 (Plerixafor), is a bicyclam with a molecular weight of approximately 502 g/mol for the free base [1]. Other alternatives include peptidic antagonists like TN14003 (a 14-amino acid peptide) and T140 analogs [2]. This chemotype distinction is crucial for procurement decisions, as it implies different physicochemical properties (e.g., LogP, solubility), potential off-target profiles, and suitability for different experimental modalities. For instance, the smaller size and distinct scaffold of ICT5040 may offer advantages in permeability or formulation compared to larger peptide molecules, though this must be verified experimentally. The presence of a trifluoromethyl group in ICT5040 is a key structural feature that can influence metabolic stability and binding interactions, further distinguishing it from analogs lacking this moiety.

CXCR4 Antagonist Small Molecule Oxadiazole Chemical Scaffold

Recommended Research Applications for ICT5040


CXCL12-Driven Glioma Cell Proliferation Studies

Based on direct comparative evidence showing ICT5040's antiproliferative potency is similar to that of the gold-standard AMD3100 in U87 cells [1], this compound is well-suited for studies focused on the role of the CXCL12/CXCR4 axis in glioma growth. Its use is supported by published data demonstrating a dose-dependent reduction in proliferation over 3 days . This makes ICT5040 a relevant tool for researchers investigating CXCR4 as a therapeutic target in glioblastoma or other CXCL12-responsive cancers.

CXCR4 Chemotaxis in Agarose-Spot Assay

The efficacy of ICT5040 in inhibiting CXCL12-induced cellular migration has been explicitly demonstrated and compared directly to AMD3100 in an agarose-spot chemotaxis assay [1][2]. This provides a validated protocol and benchmark for researchers using this assay to study chemotaxis. Procuring ICT5040 for this specific application ensures alignment with published methodologies and expected experimental outcomes, as the compound's performance has been documented in this system at a specific concentration (200 µM) against a defined chemoattractant challenge (125 nM CXCL12) [1].

Comparative Pharmacology of CXCR4 Antagonist Chemotypes

ICT5040 represents the oxadiazole class of small-molecule CXCR4 antagonists, which is structurally distinct from bicyclams (e.g., AMD3100) and peptides . Its well-characterized functional profile in proliferation and migration assays [1][2] makes it an ideal compound for inclusion in comparative studies. Researchers aiming to dissect the signaling bias or functional selectivity of different CXCR4 antagonist chemotypes can use ICT5040 as a representative of its class to compare against other scaffolds. The availability of direct head-to-head data with AMD3100 [1][2] provides a strong foundation for such studies.

Non-Peptide, Non-Bicyclam CXCR4 Inhibition in Cancer Biology

In experimental settings where the metal-chelating properties of bicyclams (like AMD3100) [3] or the potential for peptide degradation in long-term assays are confounding factors, ICT5040 offers a valuable alternative. As a small-molecule oxadiazole , it is chemically distinct and may exhibit different stability and solubility characteristics. While specific PK or solubility data for ICT5040 is limited, its structural class suggests it is a suitable candidate for in vitro assays where a non-peptide, non-bicyclam CXCR4 antagonist is required to validate target-specific effects.

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